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Abstract
Evodenoson, also known by its code names ATL-313 and DE-112, is a potent and selective

agonist for the A2A adenosine receptor. This technical guide provides a comprehensive

overview of the molecular structure, chemical properties, and pharmacological characteristics

of Evodenoson. It is intended to serve as a detailed resource for researchers, scientists, and

professionals involved in drug development. This document summarizes key quantitative data,

outlines detailed experimental protocols, and visualizes the primary signaling pathway

associated with Evodenoson's mechanism of action.

Molecular Structure and Chemical Properties
Evodenoson is a complex organic molecule with a purine core, characteristic of adenosine

receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-

(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-

carboxylate.

Chemical Structure
The chemical structure of Evodenoson is depicted below:
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(Image of the 2D chemical structure of Evodenoson would be placed here in a full whitepaper)

Physicochemical Properties
A summary of the key physicochemical properties of Evodenoson is presented in the table

below. This data is essential for its handling, formulation, and interpretation of experimental

results.

Property Value Reference

IUPAC Name

methyl 4-[3-[6-amino-9-

[(2R,3R,4S,5S)-5-

(cyclopropylcarbamoyl)-3,4-

dihydroxyoxolan-2-yl]purin-2-

yl]prop-2-ynyl]piperidine-1-

carboxylate

[1][2][3]

Molecular Formula C₂₃H₂₉N₇O₆ [1][2]

Molecular Weight 499.52 g/mol

CAS Number 844873-47-8

Synonyms ATL-313, DE-112

SMILES

COC(=O)N1CCC(CC1)CC#CC

2=NC(=C3C(=N2)N(C=N3)

[C@H]4--INVALID-LINK--

C(=O)NC5CC5)O">C@@HO)

N

InChIKey
SQJXTUJMBYVDBB-

RQXXJAGISA-N

pKa (predicted) 7.13

XLogP3 (predicted) -0.474

Topological Polar Surface Area 177.95 Å²

Biological Activity and Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://smpdb.ca/pathwhiz/pathways/PW000445
https://pubmed.ncbi.nlm.nih.gov/25956975/
https://www.pulsus.com/conference-abstracts-files/unveil-the-role-of-adenosine-a2a-receptor-variation-in-ip3-level-through-camp-dependent-pka-for-the-modulation.pdf
https://smpdb.ca/pathwhiz/pathways/PW000445
https://pubmed.ncbi.nlm.nih.gov/25956975/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evodenoson is a selective agonist of the A2A adenosine receptor, a G protein-coupled

receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological

responses, most notably in the cardiovascular and immune systems. The primary therapeutic

applications investigated for Evodenoson include the treatment of glaucoma, eye diseases,

tumors, and immune system disorders.

The biological effects of Evodenoson are primarily attributed to its ability to reduce

inflammatory responses. This is achieved through the downregulation of pro-inflammatory

mediators and the modulation of immune cell activity. Specifically, Evodenoson has been

shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA),

and to lower the production of tumor necrosis factor-alpha (TNF-α).

A2A Adenosine Receptor Signaling Pathway
The binding of Evodenoson to the A2A adenosine receptor initiates a downstream signaling

cascade. This pathway is central to understanding the molecule's pharmacological effects.

Evodenoson A2A Adenosine
Receptor (GPCR)
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Evodenoson A2A Receptor Signaling Pathway

Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of

Evodenoson.

Synthesis and Purification
While a specific, detailed synthesis protocol for Evodenoson is proprietary, the general

synthesis of related 2-alkynyl-N6-substituted adenosine analogs involves a multi-step process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A representative workflow is outlined below.

Starting Materials:
Protected Adenosine Derivative

Alkynyl Piperidine Derivative

Sonogashira Coupling

Deprotection of
Protecting Groups

Purification:
(e.g., Column Chromatography, HPLC)

Characterization:
(NMR, Mass Spectrometry, IR)

Click to download full resolution via product page

General Synthesis Workflow for Evodenoson Analogs

General Procedure:

Coupling Reaction: A protected 2-iodo-adenosine derivative is coupled with a terminal

alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium

catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base

(e.g., triethylamine) in a suitable solvent (e.g., DMF).

Deprotection: The protecting groups on the ribose sugar moiety (e.g., silyl or acetonide

groups) are removed under appropriate conditions (e.g., acid or fluoride treatment).

Purification: The crude product is purified using chromatographic techniques such as column

chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the
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final pure compound.

Characterization: The structure and purity of the synthesized Evodenoson are confirmed by

analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), mass spectrometry, and infrared (IR) spectroscopy.

A2A Adenosine Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of Evodenoson to

the A2A adenosine receptor.

Materials:

Cell membranes expressing the human A2A adenosine receptor.

Radioligand (e.g., [³H]-ZM241385, an A2A antagonist).

Evodenoson (or other test compounds).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed

concentration (e.g., 1 nM), and varying concentrations of Evodenoson.

Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90

minutes) to allow binding to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically

bound radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of Evodenoson that inhibits 50% of the specific

binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the

Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse
Ear Edema Model)
This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds

like Evodenoson.

Animals:

Male CD-1 or Swiss albino mice.

Materials:

12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone or

ethanol).

Evodenoson dissolved in a vehicle.

Calipers or a punch biopsy tool.

Procedure:

Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

Treatment: Topically apply a solution of Evodenoson or the vehicle control to the inner and

outer surfaces of the right ear of each mouse.

Induction of Edema: After a predetermined time (e.g., 30 minutes), topically apply a solution

of TPA to the same ear to induce inflammation.
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Measurement of Edema: At a specific time point after TPA application (e.g., 4-6 hours),

sacrifice the mice and measure the extent of edema. This can be done by measuring the

thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the

treated (right) and untreated (left) ears and weighing them.

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of

edema, calculated by comparing the difference in ear weight or thickness between the TPA-

treated and vehicle-treated groups.

Conclusion
Evodenoson is a promising A2A adenosine receptor agonist with significant anti-inflammatory

properties. Its well-defined molecular structure and mechanism of action make it a valuable tool

for research in areas such as ophthalmology, oncology, and immunology. The experimental

protocols and pathway information provided in this guide offer a solid foundation for further

investigation and development of this compound. As with any research compound, adherence

to detailed and validated experimental procedures is crucial for obtaining reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PathWhiz [smpdb.ca]

2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated
regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pulsus.com [pulsus.com]

To cite this document: BenchChem. [Evodenoson: A Technical Guide to its Molecular
Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1671791#molecular-structure-and-
chemical-properties-of-evodenoson]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-custom-synthesis
https://smpdb.ca/pathwhiz/pathways/PW000445
https://pubmed.ncbi.nlm.nih.gov/25956975/
https://pubmed.ncbi.nlm.nih.gov/25956975/
https://www.pulsus.com/conference-abstracts-files/unveil-the-role-of-adenosine-a2a-receptor-variation-in-ip3-level-through-camp-dependent-pka-for-the-modulation.pdf
https://www.benchchem.com/product/b1671791#molecular-structure-and-chemical-properties-of-evodenoson
https://www.benchchem.com/product/b1671791#molecular-structure-and-chemical-properties-of-evodenoson
https://www.benchchem.com/product/b1671791#molecular-structure-and-chemical-properties-of-evodenoson
https://www.benchchem.com/product/b1671791#molecular-structure-and-chemical-properties-of-evodenoson
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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